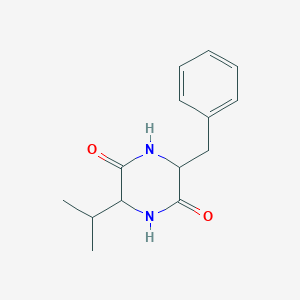

3-Benzyl-6-isopropyl-2,5-piperazinedione

Descripción general

Descripción

3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Coffea arabica and Streptomyces with data available.

Mecanismo De Acción

Target of Action

Cyclo(Phe-Val), also known as 2,5-Piperazinedione, 3-benzyl-6-isopropyl- or 3-Benzyl-6-isopropyl-2,5-piperazinedione, is a cyclic dipeptide that has been found to interact with various targets. It’s worth noting that similar cyclic dipeptides have been found to interact with various cellular and molecular targets, influencing a range of biological processes .

Biochemical Pathways

Cyclo(Phe-Val) has been found to influence various biochemical pathways. For instance, it has been shown to upregulate the mRNA and protein expression of heme oxyense-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1) both in vivo and in vitro . It also promotes the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) while inhibiting its degradation through binding with Kelch-like ECH-associated protein 1 (Keap1) . These actions suggest that Cyclo(Phe-Val) may play a role in oxidative stress responses.

Pharmacokinetics

It’s worth noting that cyclic peptides like cyclo(phe-val) are known to have better biological activity compared to their linear counterparts . They are also predicted to have a better pharmacokinetic and toxic profile to humans .

Result of Action

The results of Cyclo(Phe-Val)'s action are varied and depend on the context. For instance, it has been found to significantly alleviate liver pathological damage and hepatic dysfunction induced by excessive reactive oxygen species (ROS) accumulation in both chick embryo liver and HepG2 cells . It also inhibits the excessive production of ROS, suggesting that its action may be related to its antioxidant capability .

Action Environment

The action of Cyclo(Phe-Val) can be influenced by various environmental factors. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the lipid composition of these membranes . .

Actividad Biológica

3-Benzyl-6-isopropyl-2,5-piperazinedione, also known by its CAS number 14474-71-6, is a diketopiperazine derivative that has garnered attention due to its diverse biological activities. This compound is primarily found in organisms such as Coffea arabica and various Streptomyces species. Its potential therapeutic applications stem from its antibacterial, antifungal, and cytotoxic properties.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.305 g/mol

- Density : 1.109 g/cm³

- Boiling Point : 515.6°C at 760 mmHg

- Flash Point : 210.4°C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Micrococcus luteus and Escherichia coli .

- A study demonstrated that it acts as an antibacterial agent with notable activity against resistant strains .

- Antitumor Activity :

- Inhibitory Effects on Nematodes :

The exact mechanism of action of this compound remains partially elucidated; however, it is believed to interfere with cellular processes critical for bacterial growth and tumor cell viability. Its structure allows it to interact with biological membranes and enzymes, leading to disruptions in metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the journal Bioactive Natural Products demonstrated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics . -

Cytotoxicity Evaluation :

In vitro assays conducted on various human cancer cell lines revealed that this compound induced apoptosis and inhibited proliferation significantly more than standard chemotherapeutics in some cases. This suggests a promising avenue for further research into its use as an anticancer agent .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Benzyl-6-isopropyl-2,5-piperazinedione serves as a pharmaceutical intermediate in the synthesis of various drugs. Its structural characteristics allow it to exhibit antimicrobial , antifungal , and cytotoxic properties , making it valuable in drug development.

Case Study: Antimicrobial Properties

Research has shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, studies conducted on derivatives of 2,5-piperazinediones reveal their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Green Chemistry Applications

The compound has also been utilized in the field of green chemistry, particularly in the thermochemical recycling of biomass. Its role in the pyrolysis process allows for the conversion of biomass into bio-oil, which can serve as a renewable energy source.

Case Study: Biomass Pyrolysis

A study focused on the pyrolysis of Ricinus communis demonstrated that this compound could be a significant product in the thermal degradation process. The research indicated that varying temperatures (350°C to 750°C) affected the yield of bio-oil, with optimal conditions yielding over 46% bio-oil at 500°C . The bio-oil produced contained phenolic compounds and other oxygenated chemicals beneficial for further applications.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Chemical Structure |

| Pharmaceutical Uses | Intermediate for drug synthesis; exhibits antimicrobial and antifungal properties |

| Green Chemistry | Used in biomass pyrolysis; contributes to renewable energy production |

| Biological Activity | Effective against various pathogens; potential for therapeutic development |

Propiedades

IUPAC Name |

3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932398 | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-71-6 | |

| Record name | 3-Benzyl-6-isopropyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Piperazinedione, 3-benzyl-6-isopropyl- and where has it been found?

A1: 2,5-Piperazinedione, 3-benzyl-6-isopropyl- is a cyclic dipeptide, a class of natural products often found in microorganisms. It has been identified in the liposoluble components of the Chinese medicinal plant Pinellia pedatisecta [].

Q2: What are the potential biological activities of 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A2: While specific studies on the bioactivity of this particular compound are limited, its presence in Pinellia pedatisecta, a plant used traditionally for medicinal purposes, suggests potential bioactivity. Further research is needed to confirm and characterize its biological effects.

Q3: Are there other similar cyclic dipeptides found in nature, and do they share any common activities?

A3: Yes, cyclic dipeptides are a diverse group of natural products. Several studies highlight the presence of various cyclic dipeptides in diverse organisms, including bacteria, fungi, and plants [, , , , , , , , ]. Some common activities attributed to cyclic dipeptides include antibacterial, antifungal, antitumor, and enzyme inhibitory effects.

Q4: What are the implications of finding this compound in both a plant and microbial sources?

A4: The presence of 2,5-Piperazinedione, 3-benzyl-6-isopropyl- in both a plant (Pinellia pedatisecta) and microbial sources raises interesting questions about its origin and potential roles. It could be produced by the plant itself, by endophytic microorganisms living within the plant, or obtained through interactions with the surrounding environment. This finding highlights the complex interplay between different organisms and their chemical constituents.

Q5: What analytical techniques are used to identify and characterize 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used to identify and characterize this compound []. This technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.